molecular formula C16H20N6O2 B5522431 9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde semicarbazone

9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde semicarbazone

Cat. No.: B5522431
M. Wt: 328.37 g/mol
InChI Key: GEORNABCZPRWLT-VCHYOVAHSA-N
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Description

9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde semicarbazone is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.16477390 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This chemical compound is involved in various synthetic pathways and has been studied for its potential in creating new heterocyclic compounds with applications in medicinal chemistry. For instance, studies on similar pyridine and pyrimidine derivatives have explored their synthesis, structural characterization, and potential biological activities. The synthesis of new heterocycles based on pyrazole derivatives demonstrates the compound's relevance in developing antimicrobial agents. These processes involve reactions with different reagents to produce a range of heterocyclic compounds, indicating the versatility and importance of such chemicals in synthetic organic chemistry and drug discovery processes (El‐Emary, Al-muaikel, & Moustafa, 2002).

Crystal Structure and Coordination Chemistry

Research into the crystal structures and coordination chemistry of semicarbazone derivatives with metals such as iron(II) and copper(II) reveals insights into their potential applications in materials science and catalysis. Studies show how semicarbazone ligands interact with metal ions, forming complexes with distinct electronic, magnetic, and electrochemical properties. These findings are crucial for understanding the chemical behavior of such compounds and their potential applications in designing new materials and catalysts (Garbelini et al., 2008).

Biological Activity and Therapeutic Potential

While direct studies on 9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde semicarbazone specifically might be limited, research on structurally related compounds provides insights into their potential biological activities. For example, derivatives of pyridine-2-carbaldehyde thiosemicarbazone have been synthesized and evaluated for antineoplastic activity, demonstrating the relevance of semicarbazone derivatives in developing potential therapeutic agents. These studies underscore the importance of synthetic chemistry in drug discovery, highlighting how variations in chemical structure can influence biological activity (Liu, Lin, & Sartorelli, 1992).

Mechanism of Action

While the specific mechanism of action for your compound is not available, many pyrimidine derivatives exhibit their effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions in the field of pyrimidine derivatives are promising. The development of more potent and efficacious drugs with pyrimidine scaffold is a major focus . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

[(E)-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-11-6-5-9-22-13(11)19-14(21-7-3-2-4-8-21)12(15(22)23)10-18-20-16(17)24/h5-6,9-10H,2-4,7-8H2,1H3,(H3,17,20,24)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEORNABCZPRWLT-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NNC(=O)N)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC(=O)N)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.